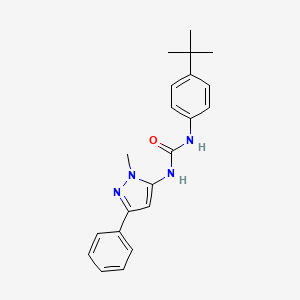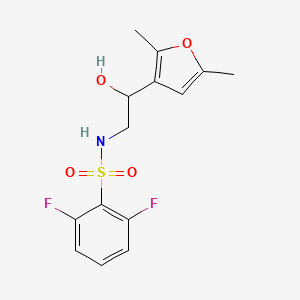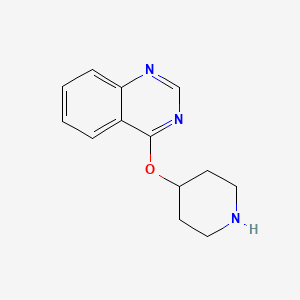
4-(Piperidin-4-yloxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yloxy)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a piperidine ring via an oxygen atom. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the piperidine moiety further enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry .
Mechanism of Action
Target of Action
Both piperidine and quinazoline moieties, which are part of the 4-(piperidin-4-yloxy)quinazoline structure, are known to interact with various biological targets . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Similarly, quinazolines show different activities by acting on different body targets such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Mode of Action
Compounds containing piperidine and quinazoline moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives exhibit their effects by inhibiting certain enzymes or interacting with specific receptors . Similarly, quinazoline derivatives can act by inhibiting enzymes like thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Biochemical Pathways
Compounds containing piperidine and quinazoline moieties are known to affect various biochemical pathways . For example, some piperidine derivatives can affect pathways related to inflammation, pain perception, and neurotransmission . Similarly, quinazoline derivatives can affect pathways related to cell proliferation, inflammation, and microbial infection .
Pharmacokinetics
Compounds containing piperidine and quinazoline moieties are known to have various pharmacokinetic properties . For instance, some piperidine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys . Similarly, quinazoline derivatives can have various ADME properties depending on their specific structures .
Result of Action
Compounds containing piperidine and quinazoline moieties are known to have various effects at the molecular and cellular levels . For example, some piperidine derivatives can induce changes in cellular signaling, gene expression, and cell proliferation . Similarly, quinazoline derivatives can induce changes in cell proliferation, cell cycle progression, and apoptosis .
Action Environment
The action of compounds containing piperidine and quinazoline moieties can be influenced by various environmental factors . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .
Biochemical Analysis
Cellular Effects
Quinazoline derivatives have been shown to have considerable antiproliferative activity against various human cancer cell lines
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 4-(Piperidin-4-yloxy)quinazoline may have similar mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)quinazoline typically involves the reaction of quinazoline derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where a quinazoline derivative with a leaving group (such as a halide) reacts with piperidine in the presence of a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yloxy)quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yloxy)quinazoline: Similar structure but with a morpholine ring instead of piperidine.
4-(Pyrrolidin-4-yloxy)quinazoline: Contains a pyrrolidine ring instead of piperidine.
4-(Hydroxypiperidine-4-yloxy)quinazoline: Features a hydroxyl group on the piperidine ring.
Uniqueness
4-(Piperidin-4-yloxy)quinazoline is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties. The piperidine moiety enhances the compound’s lipophilicity, aiding in its ability to cross biological membranes and interact with intracellular targets . Additionally, the specific substitution pattern on the quinazoline core can lead to unique biological activities compared to other similar compounds .
Properties
IUPAC Name |
4-piperidin-4-yloxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)13(16-9-15-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKIRWASSBAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
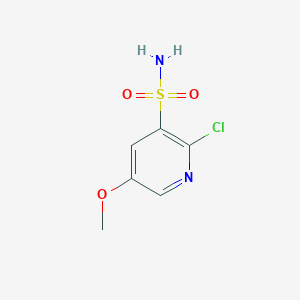
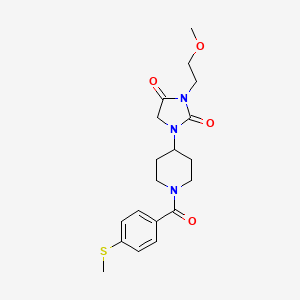
![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2464849.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
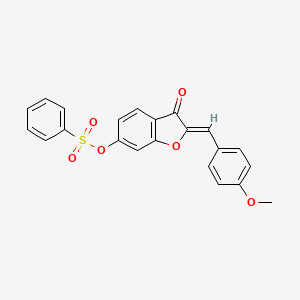
![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2464852.png)
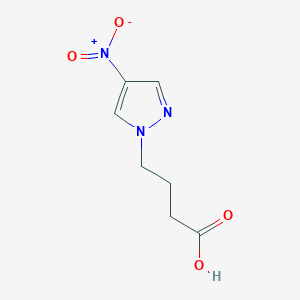
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
